molecular formula C6H12ClN B2637510 5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride CAS No. 2260931-73-3

5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride

Cat. No.: B2637510
CAS No.: 2260931-73-3
M. Wt: 133.62
InChI Key: UTPZQVDIQQOZAO-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,2-dihydropyrrole hydrochloride is a partially saturated five-membered heterocyclic compound featuring a pyrrole-like backbone with two methyl substituents at the 5-position and a hydrochloride salt. This compound is likely utilized in synthetic organic chemistry and pharmaceutical research due to its structural features, which enable reactivity modulation and salt-enhanced solubility.

Properties

IUPAC Name

5,5-dimethyl-1,2-dihydropyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-6(2)4-3-5-7-6;/h3-4,7H,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPZQVDIQQOZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CCN1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride typically involves the reaction of 5,5-dimethyl-1,2-dihydropyrrole with hydrochloric acid. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the pyrrole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that pyrrole derivatives, including 5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride, may exhibit significant antimicrobial properties. A study synthesized various pyrrole derivatives and evaluated their antibacterial activity against several strains. The results revealed that some derivatives demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range.

CompoundMIC (µM)Bacterial Strain
Compound A10E. coli
Compound B25S. aureus
This compound TBDTBD

Antitubercular Properties
In addition to antibacterial activity, some studies have suggested that pyrrole derivatives could be effective against tuberculosis. The compound's structural characteristics align with those of known antitubercular agents, indicating potential efficacy.

Biological Research Applications

Enzyme Inhibition Studies
Recent investigations have focused on the ability of pyrrole derivatives to inhibit key enzymes involved in bacterial metabolism. For instance, a study highlighted that certain synthesized compounds exhibited strong inhibition against dihydrofolate reductase (DHFR) and enoyl-ACP reductase enzymes, which are critical targets for developing new antibacterial agents.

CompoundIC50 (µM)Target Enzyme
Compound C92DHFR
Compound D88Enoyl-ACP reductase
This compound TBDTBD

Material Science Applications

Catalytic Properties
Pyrrole compounds are often utilized as catalysts in polymerization processes. The unique electronic properties of the nitrogen-containing ring structure allow for effective catalysis in various chemical reactions. This compound can serve as a catalyst for the synthesis of polymers and other complex molecules.

Case Studies

Case Study: Anticancer Activity
A notable case study examined the effects of pyrrole derivatives on cancer cell lines. The study evaluated the impact of varying concentrations of these compounds on cell viability.

  • Objective : Assess the effects on cancer cell lines.
  • Methodology : Treatment with different concentrations.
  • Results : Significant reduction in cell viability was observed at higher concentrations with IC50 values indicating effective inhibition.
Concentration (µM)Cell Viability (%)
1080
2560
5030

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

(a) Dimethylamine Hydrochloride
  • Molecular Formula : C₂H₈ClN
  • Molecular Weight : 81.55 g/mol .
  • Applications : Widely used as a reagent in organic synthesis due to its volatility and water solubility .
  • Contrast : Unlike 5,5-dimethyl-1,2-dihydropyrrole hydrochloride, dimethylamine hydrochloride lacks a heterocyclic core, limiting its utility in complex ring-forming reactions.
(b) 5,5-Dimethyl-1,3-cyclohexanedione Dithiosemicarbazone Monohydrochloride
  • Molecular Formula : C₁₀H₁₉ClN₆S₂
  • Molecular Weight : 322.88 g/mol .
  • Key Features : A bicyclic compound with a dithiosemicarbazone functional group and a hydrochloride salt.
  • Applications: Potential use in therapeutic agents (e.g., metal chelation or antimicrobial activity) due to its thiosemicarbazone moiety .
  • Contrast : The cyclohexanedione core and additional functional groups differentiate it from the simpler dihydropyrrole structure, suggesting divergent reactivity and applications.
(c) Hydrastinine Hydrochloride
  • Molecular Formula: C₁₁H₁₃NO₃·HCl
  • Molecular Weight : 207.23 g/mol .
  • Key Features: An isoquinoline alkaloid derivative with a fused benzene ring and hydrochloride salt.
  • Applications : Historically used in pharmacology for its vasoconstrictive properties .
  • Contrast: The aromatic isoquinoline system contrasts with the non-aromatic dihydropyrrole, highlighting differences in stability and biological activity.
(d) 3,5-Dimethyl-1,2-phenylenediamine
  • Molecular Formula : C₈H₁₂N₂
  • Molecular Weight : 136.20 g/mol .
  • Key Features : Aromatic diamine with methyl substituents.
  • Applications : Intermediate in dye synthesis and polymer chemistry .
  • Contrast : The benzene ring and primary amine groups contrast with the dihydropyrrole’s saturated ring and secondary amine, leading to distinct electronic and steric properties.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Solubility Key Applications
5,5-Dimethyl-1,2-dihydropyrrole hydrochloride C₇H₁₄ClN (inferred) 147.65 Not available Likely polar solvents Synthetic intermediates
Dimethylamine hydrochloride C₂H₈ClN 81.55 506-59-2 Water-soluble Reagent, alkylation
5,5-Dimethyl-1,3-cyclohexanedione dithiosemicarbazone monohydrochloride C₁₀H₁₉ClN₆S₂ 322.88 82531-23-5 Not reported Therapeutic research
Hydrastinine Hydrochloride C₁₁H₁₃NO₃·HCl 207.23 Not available Ethanol-soluble Pharmacological studies
3,5-Dimethyl-1,2-phenylenediamine C₈H₁₂N₂ 136.20 Not available Organic solvents Dye/polymer synthesis

Research Findings and Functional Insights

  • Reactivity : The dihydropyrrole’s partially saturated ring may exhibit nucleophilic reactivity at the secondary amine, akin to pyrrolidine derivatives, but with steric effects from the 5,5-dimethyl groups .
  • Salt Effects : The hydrochloride salt enhances solubility in polar media, similar to dimethylamine hydrochloride, but with reduced volatility due to the larger structure .
  • Therapeutic Potential: Unlike Hydrastinine Hydrochloride, the dihydropyrrole lacks an aromatic system, likely limiting direct pharmacological overlap .

Limitations and Knowledge Gaps

  • Contradictions arise in naming conventions (e.g., "dihydropyrrole" vs. "cyclohexanedione" cores), emphasizing the need for precise structural verification .

Biological Activity

5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a dihydropyrrole core with two methyl groups at the 5-position. This configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It has been shown to exhibit modulation of various biological pathways through:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It may interact with receptors that play critical roles in signal transduction processes.

Antibacterial Activity

Recent studies have indicated that derivatives of dihydropyrroles exhibit significant antibacterial properties. For instance, compounds structurally related to 5,5-Dimethyl-1,2-dihydropyrrole have demonstrated efficacy against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
5aStaphylococcus aureus32 µg/mL
5bEscherichia coli16 µg/mL

These findings suggest that modifications in the dihydropyrrole structure can enhance antibacterial potency .

Antimalarial Activity

In a study focused on the discovery of new antimalarial leads, compounds similar to 5,5-Dimethyl-1,2-dihydropyrrole were screened against Plasmodium falciparum. The results indicated that certain analogues exhibited potent activity with EC50 values as low as 9 nM. These compounds showed selective toxicity towards P. falciparum compared to mammalian cells, indicating their potential as antimalarial agents .

Case Studies

Several case studies have highlighted the effectiveness of dihydropyrrole derivatives in various biological assays:

  • Antitubercular Properties : A derivative was evaluated for its ability to inhibit Mycobacterium tuberculosis. The compound demonstrated significant growth inhibition at low concentrations, suggesting its potential as a therapeutic agent against tuberculosis .
  • Monoclonal Antibody Production : Research indicated that this compound enhanced the production of monoclonal antibodies in cell cultures by increasing glucose uptake and ATP levels while suppressing cell growth .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of dihydropyrrole derivatives is crucial for optimizing their biological activity. Studies have shown that modifications at specific positions can significantly alter potency:

  • Position 2 and 3 Substitutions : Variations in side chains at these positions have been linked to enhanced enzyme inhibition and antibacterial activity.
  • Methyl Group Influence : The presence of methyl groups at the 5-position has been associated with increased stability and bioactivity against certain pathogens .

Q & A

Q. How can the hydrochloride counterion in 5,5-dimethyl-1,2-dihydropyrrole hydrochloride be experimentally confirmed?

  • Methodological Answer : Confirm the presence of chloride ions using silver nitrate precipitation tests or ion chromatography. For example, dissolve the compound in water and add 0.1 M silver nitrate; a white precipitate (AgCl) confirms chloride . Quantify chloride content via titration with mercuric nitrate or potentiometric methods, adhering to pharmacopeial guidelines for hydrochloride salts .

Q. What spectroscopic techniques are optimal for characterizing the purity of 5,5-dimethyl-1,2-dihydropyrrole hydrochloride?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR to confirm structural integrity and detect non-deuterated solvents or impurities.
  • FT-IR to identify functional groups (e.g., N–H stretches in dihydropyrrole rings).
  • Mass spectrometry (MS) for molecular weight validation and impurity profiling.
  • HPLC-UV with a C18 column and phosphate buffer (pH 3.0) for quantifying organic impurities, referencing pharmacopeial impurity thresholds .

Q. How can synthetic routes for 5,5-dimethyl-1,2-dihydropyrrole hydrochloride be optimized to minimize byproducts?

  • Methodological Answer :
  • Use reaction calorimetry to monitor exothermic events and adjust reagent addition rates.
  • Employ DoE (Design of Experiments) to optimize solvent polarity (e.g., ethanol/water mixtures) and temperature (40–60°C).
  • Purify via recrystallization in acetone/HCl or column chromatography (silica gel, ethyl acetate/hexane gradient), guided by structural analogs in impurity databases .

Advanced Research Questions

Q. How can contradictions in NMR data for 5,5-dimethyl-1,2-dihydropyrrole hydrochloride be resolved (e.g., unexpected splitting or shifts)?

  • Methodological Answer :
  • Perform variable-temperature NMR to assess conformational dynamics (e.g., ring puckering in dihydropyrrole).
  • Use COSY/NOESY to identify through-space couplings caused by steric effects from the 5,5-dimethyl groups.
  • Compare experimental data with DFT-calculated NMR spectra (B3LYP/6-31G* level) to validate assignments .

Q. What strategies are effective for profiling degradation products of 5,5-dimethyl-1,2-dihydropyrrole hydrochloride under stress conditions?

  • Methodological Answer :
  • Conduct forced degradation studies :
  • Acidic/alkaline hydrolysis (0.1 M HCl/NaOH, 70°C, 24 hr).
  • Oxidative stress (3% H2O2, 50°C).
  • Analyze degradants via LC-MS/MS with a Q-TOF detector, using fragmentation patterns to identify ring-opening products or dimerization (e.g., analogous to amoxicillin degradation pathways) .

Q. How can computational modeling predict the reactivity of 5,5-dimethyl-1,2-dihydropyrrole hydrochloride in nucleophilic environments?

  • Methodological Answer :
  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electron-deficient regions prone to nucleophilic attack.
  • Simulate reaction pathways for ring-opening or side-chain modifications, comparing activation energies to experimental kinetic data .

Q. What methodologies are recommended for resolving contradictions between theoretical and experimental solubility data for this compound?

  • Methodological Answer :
  • Use Hansen solubility parameters to refine solvent selection.
  • Validate predictions with small-scale solubility screens in DMSO, methanol, and phosphate buffers (pH 1.2–7.4).
  • Apply molecular dynamics (MD) simulations to model solvation shells and hydrogen-bonding interactions .

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